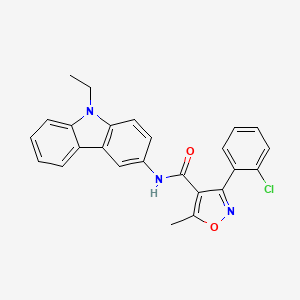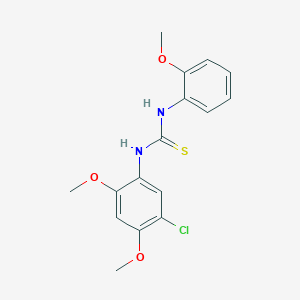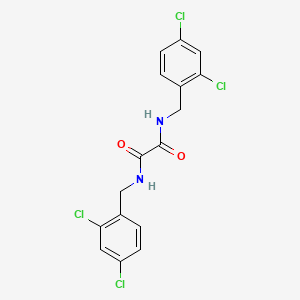
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1244046 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds with structures incorporating elements such as chlorophenyl, carbazole, and isoxazole units have been extensively explored for their antimicrobial properties. For instance, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated in vitro antibacterial and antifungal activities, suggesting that the chlorophenyl and carbazole moieties could contribute to bioactive potential against pathogens (Desai, Dodiya, & Shihora, 2011).
Electrochromic Materials
The incorporation of carbazole units into polymeric structures has been shown to enhance the electrochromic properties and redox stability of materials. Aromatic polyamides containing (carbazol-9-yl)triphenylamine units synthesized for electrochromic applications exhibited improved redox stability and a significant color change upon oxidation, which underscores the utility of carbazole derivatives in developing advanced materials with potential applications in displays and smart windows (Wang & Hsiao, 2014).
Antitumor Activity
Carbazole derivatives have also been investigated for their potential antitumor activities. The structural motif of carbazole, when incorporated into complex molecules, can interact with biological targets to inhibit the growth of cancer cells. While the specific antitumor applications of 3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-4-isoxazolecarboxamide were not identified in this search, the exploration of similar structures in oncological research highlights the potential of such compounds in therapeutic development.
Insecticidal Activity
The presence of chlorophenyl and carbazole moieties in compounds has been associated with insecticidal activities. These structures can interact with biological systems in insects, leading to potential applications in pest management. The research into carbamoylated and acylated pyrazolines, for instance, has provided insights into the stereochemical basis for insecticidal activity, suggesting that modifications to these core structures can enhance efficacy against specific pests (Hasan et al., 1996).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-3-29-21-11-7-5-8-17(21)19-14-16(12-13-22(19)29)27-25(30)23-15(2)31-28-24(23)18-9-4-6-10-20(18)26/h4-14H,3H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZFFAYLNJYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B4610699.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610705.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4610716.png)


![2-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4610733.png)
![N-methyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4610736.png)
![4-[(6-phenyl-4-pyrimidinyl)amino]benzoic acid hydrochloride](/img/structure/B4610747.png)
![methyl 4-oxo-4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]butanoate](/img/structure/B4610750.png)
![N-(4-ethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4610767.png)
![3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4610773.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4610783.png)

